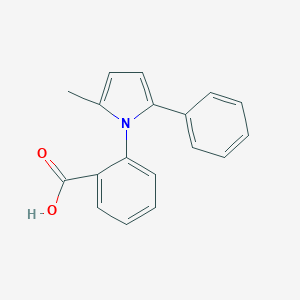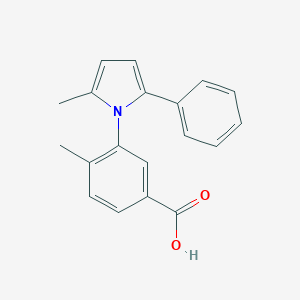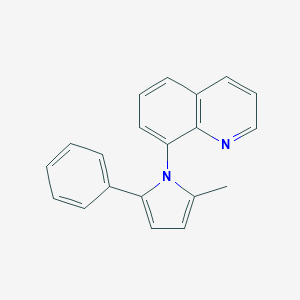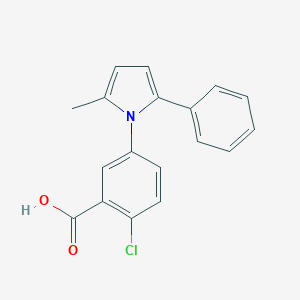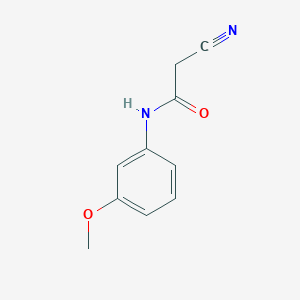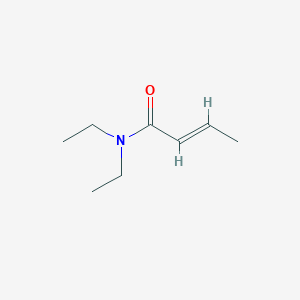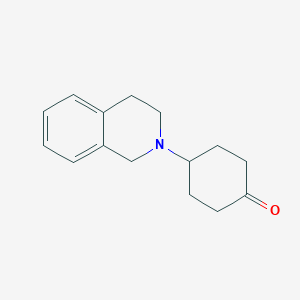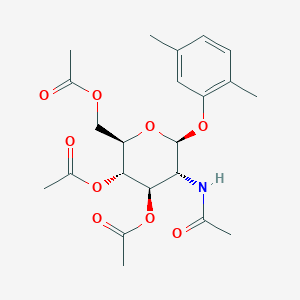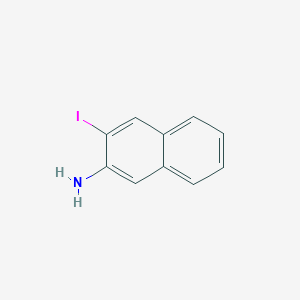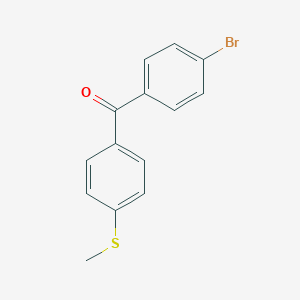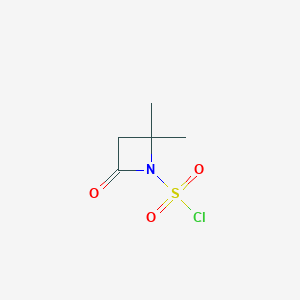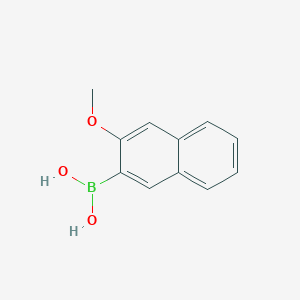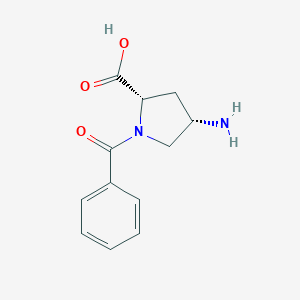
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
説明
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant potential in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group at the 4-position and a benzoyl group at the 1-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
作用機序
Target of Action
It is known that similar compounds interact with enzymes such as the 6-oxocamphor hydrolase . This enzyme plays a crucial role in the metabolism of certain organisms, including Rhodococcus sp .
Mode of Action
It is suggested that similar compounds may catalyze the carbon-carbon bond cleavage of certain substrates via a retro-claisen reaction .
Biochemical Pathways
It is known that similar compounds can influence the metabolism of certain organisms, potentially affecting a variety of biochemical pathways .
Result of Action
It is suggested that similar compounds may have significant effects on the metabolism of certain organisms .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid participates in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminopeptidases and carboxypeptidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis. Additionally, this compound can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular amino acid levels and metabolic flux . Additionally, this compound can impact cell signaling pathways by interacting with receptors and signaling proteins, thereby altering downstream signaling events and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of specific enzymes, where it can either act as a substrate or inhibit enzyme activity by blocking the active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which play crucial roles in the breakdown and synthesis of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within cells, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or endoplasmic reticulum . The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection and Functionalization: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to prevent unwanted reactions.
Benzoylation: The protected pyrrolidine is then subjected to benzoylation using benzoyl chloride in the presence of a base like triethylamine.
Deprotection: The protecting group is removed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and protein stabilization.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
類似化合物との比較
(2S,4R)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different biological activities and properties.
(2S,4S)-4-Hydroxy-1-benzoylpyrrolidine-2-carboxylic acid:
Uniqueness: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential in drug design make it a valuable compound in various fields of research.
特性
IUPAC Name |
(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODXOQKGULQFP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570983 | |
| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176439-44-4 | |
| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


